molecular formula C13H18O2 B8157293 2-[2-(Cyclopentyloxy )phenyl]ethan-1-ol

2-[2-(Cyclopentyloxy )phenyl]ethan-1-ol

Cat. No.: B8157293
M. Wt: 206.28 g/mol
InChI Key: LWYFQQQNLQHORC-UHFFFAOYSA-N
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Description

2-[2-(Cyclopentyloxy)phenyl]ethan-1-ol is a substituted phenethyl alcohol derivative featuring a cyclopentyloxy group at the ortho position of the phenyl ring and a hydroxyl-terminated ethyl chain. The cyclopentyloxy substituent introduces steric bulk and moderate lipophilicity, which may influence solubility, reactivity, and biological interactions. The compound’s estimated molecular formula is C₁₃H₁₈O₂ (MW: ~206.27 g/mol), derived from structural analogs .

Properties

IUPAC Name

2-(2-cyclopentyloxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c14-10-9-11-5-1-4-8-13(11)15-12-6-2-3-7-12/h1,4-5,8,12,14H,2-3,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYFQQQNLQHORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Cyclopentyloxy)phenyl]ethan-1-ol typically involves the reaction of 2-(cyclopentyloxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of 2-[2-(Cyclopentyloxy)phenyl]ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Cyclopentyloxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: Formation of 2-[2-(Cyclopentyloxy)phenyl]ethanal or 2-[2-(Cyclopentyloxy)phenyl]ethanoic acid.

    Reduction: Formation of various reduced derivatives depending on the specific reducing conditions.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[2-(Cyclopentyloxy)phenyl]ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-[2-(Cyclopentyloxy)phenyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism can vary based on the context of its use and the specific biological targets involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and physicochemical properties of 2-[2-(Cyclopentyloxy)phenyl]ethan-1-ol with similar compounds:

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
2-[2-(Cyclopentyloxy)phenyl]ethan-1-ol* Cyclopentyloxy (ortho) 206.27 (inferred) N/A N/A Bulky, rigid substituent; moderate lipophilicity
2-(2-(Butan-2-yl)phenoxy)ethan-1-ol (44a) Butan-2-yl (ortho) ~194.27 N/A N/A High synthesis yield (98%); branched alkyl group
2-(4-(tert-butoxy)phenyl)ethan-1-ol tert-butoxy (para) 194.27 N/A N/A Electron-donating; para substitution reduces steric hindrance
2-[2-(hydroxymethyl)phenyl]ethan-1-ol Hydroxymethyl (ortho) 152.19 296 1.139 Dual hydroxyl groups; high boiling point due to H-bonding
1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-ol 4-methylpiperazine (ortho) 220.31 N/A N/A Nitrogen-rich; potential CNS activity
1-[2-(2-methyloxetan-2-yl)phenyl]ethan-1-ol 2-methyloxetane (ortho) 192.25 N/A N/A Strained oxetane ring; enhanced reactivity

*Note: Properties for 2-[2-(Cyclopentyloxy)phenyl]ethan-1-ol are inferred from analogs.

Key Observations:
  • Positional Isomerism : Ortho-substituted derivatives (e.g., cyclopentyloxy, hydroxymethyl) exhibit greater steric hindrance compared to para-substituted analogs (e.g., tert-butoxy in ), affecting reaction kinetics and molecular interactions.
  • Hydrogen Bonding : The hydroxymethyl analog () has a significantly higher boiling point (296°C) due to intermolecular H-bonding, whereas alkyl/ether substituents (e.g., butan-2-yl, cyclopentyloxy) likely lower boiling points.

Pharmacological and Industrial Relevance

  • Lipophilicity and Bioavailability : Cyclopentyloxy’s moderate lipophilicity may enhance blood-brain barrier penetration compared to polar groups (e.g., hydroxymethyl) but reduce aqueous solubility .

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